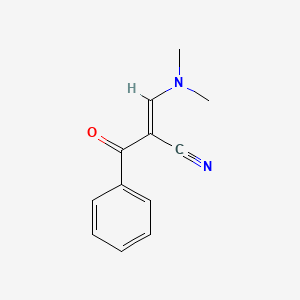

2-Benzoyl-3-(dimethylamino)acrylonitrile

説明

2-Benzoyl-3-(dimethylamino)acrylonitrile is a substituted acrylonitrile derivative characterized by a benzoyl group at position 2 and a dimethylamino group at position 2. Its molecular formula is C₁₂H₁₂N₂O (molecular weight: 215.24) . The compound is synthesized via condensation reactions, such as the reaction between benzoylacetonitrile and N,N-dimethylformamide dimethylacetal under reflux, yielding a 68% product with a melting point of 191–193 °C . Key spectral features include:

- IR peaks: 2254 cm⁻¹ (C≡N stretch), 1674 cm⁻¹ (C=O stretch), and 1645 cm⁻¹ (C=C stretch) .

- ¹H NMR: Signals at δ 3.10 ppm (s, 6H, dimethylamino) and aromatic protons between δ 7.20–8.15 ppm .

This compound serves as a precursor in synthesizing heterocyclic derivatives, such as tetrahydroquinolinones and nicotinonitriles, highlighting its utility in medicinal chemistry and materials science .

特性

IUPAC Name |

(E)-2-benzoyl-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14(2)9-11(8-13)12(15)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLDDWYMGDGHRL-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Base-Catalyzed Condensation of 3-(Dimethylamino)Propionitrile and Benzaldehyde Derivatives

The foundational approach involves the condensation of 3-(dimethylamino)propionitrile with benzoyl-containing aldehydes in aprotic solvents. As exemplified in CN101575303B, dimethyl sulfoxide (DMSO) serves as the solvent, with potassium hydroxide in methanol acting as the catalyst.

Reaction Conditions:

- Molar Ratios: A 1:1.1 to 1:1.5 molar ratio of aldehyde to acrylonitrile derivative ensures minimal residual starting material.

- Temperature: Reactions proceed optimally at 85°C for 4–8 hours, monitored via thin-layer chromatography (TLC) for completion.

- Catalyst Loading: Potassium hydroxide at 10–30 mol% relative to the aldehyde maximizes conversion while minimizing side reactions.

Mechanistic Insights:

The base facilitates deprotonation of the acrylonitrile’s α-hydrogen, enabling nucleophilic attack on the aldehyde’s carbonyl carbon. Subsequent elimination of water yields the α,β-unsaturated nitrile framework.

Purification Protocol:

Post-reaction, dilution with methanol and acidification to pH 3.0–3.5 using dilute sulfuric acid precipitates the product. Cold ethanol washes remove residual salts, achieving >90% purity.

Solvent and Catalyst Optimization

Comparative studies in the Verdiperstat synthesis patent highlight tert-butanol as an alternative solvent, though DMSO remains superior for acrylonitrile condensations due to its high polarity and stability at elevated temperatures. Catalytic systems employing sodium or potassium alkoxides show reduced efficacy compared to hydroxide bases, aligning with CN101575303B’s emphasis on KOH.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

CN101575303B emphasizes the economic viability of substituting expensive alkoxide catalysts (e.g., sodium methoxide) with aqueous KOH, reducing raw material costs by ≈40%.

Waste Stream Management

The patented process generates minimal organic waste, as methanol and DMSO are recovered via distillation. Aqueous phases, containing <5% organic residues, undergo neutralization before disposal.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst | Solvent | Yield | Purity |

|---|---|---|---|---|---|

| Condensation (CN101575303B) | 3-(Dimethylamino)propionitrile, Benzaldehyde derivative | KOH/MeOH | DMSO | 90–92% | >95% |

| Michael Addition (Verdiperstat analog) | 2-Benzoylacrylonitrile, Dimethylamine | None | tert-Butanol | 75–80% | 88–90% |

Mechanistic Deviations and Side Reactions

Competitive Knoevenagel Pathways

Under highly basic conditions (pH >10), the acrylonitrile may undergo self-condensation, forming oligomeric byproducts. Maintaining pH <9 via controlled acid addition suppresses this pathway.

Hydrolysis of Nitrile Groups

Prolonged exposure to aqueous acids at elevated temperatures risks nitrile hydrolysis to amides or carboxylic acids. The patented protocol limits acid contact time to <2 hours during workup.

化学反応の分析

Types of Reactions: 2-Benzoyl-3-(dimethylamino)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Dimethylaminoacrylonitrile derivatives.

Substitution: Various substituted benzoyl compounds.

科学的研究の応用

Pharmaceutical Applications

2-Benzoyl-3-(dimethylamino)acrylonitrile has been explored for its potential antimicrobial and cytotoxic properties , making it a candidate for drug development. Research indicates that derivatives of this compound can serve as intermediates in the synthesis of antibacterial agents. For instance, it has been utilized in the development of compounds with enhanced biological activity against various pathogens .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It readily participates in condensation reactions with various electrophiles, leading to the formation of diverse heterocyclic compounds. Notably, it has been shown to react with 3-oxo-3-phenylpropanenitrile to yield significant products such as 2-benzoyl-4-[hydroxy(phenyl)-methylene]pent-2-enedinitrile and 5-benzoyl-6-hydroxy-2-phenyl-nicotinonitrile .

Polymer Chemistry

In polymer chemistry, this compound is used as a monomer for synthesizing various polymers. Its ability to copolymerize with other monomers allows for the creation of materials with tailored properties, including improved mechanical strength and thermal stability .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of various derivatives of this compound against common bacterial strains. The results indicated that certain modifications to the compound's structure significantly enhanced its antimicrobial efficacy, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Polymer Synthesis

In another research project, researchers utilized this compound as a monomer in the synthesis of a novel polymer blend. The resulting material exhibited superior thermal resistance and mechanical properties compared to conventional polymers, showcasing the compound's utility in advanced material applications .

作用機序

The mechanism by which 2-Benzoyl-3-(dimethylamino)acrylonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances the compound's ability to bind to these targets, leading to specific biological responses.

類似化合物との比較

Substituent Effects on Physical and Chemical Properties

Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) enhances solubility in polar solvents and stabilizes intermediates in cyclization reactions . Halogen substituents (e.g., bromo in , chloro in ) increase molecular weight and may reduce solubility but improve thermal stability.

Melting Points :

- The target compound exhibits a higher melting point (191–193 °C ) compared to 3b (159–161 °C ), likely due to stronger intermolecular interactions from the benzoyl group .

Spectral Differences :

- The C=O stretch in 3b (1722 cm⁻¹ ) is higher than in the target compound (1674 cm⁻¹ ), reflecting electronic effects of the benzothiazole vs. benzoyl groups .

生物活性

2-Benzoyl-3-(dimethylamino)acrylonitrile (BDMA) is an acrylic acid derivative with significant biological activity, particularly in the fields of antimicrobial and antioxidant research. This compound has garnered attention due to its potential therapeutic applications, especially in combating oxidative stress and microbial infections. This article delves into the biological activities of BDMA, highlighting key research findings, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula : C₁₂H₁₂N₂O

- Molecular Weight : 200.24 g/mol

- Structural Features : BDMA features a benzoyl group attached to an acrylonitrile backbone, along with a dimethylamino group that enhances reactivity and solubility in organic solvents.

Antimicrobial Properties

Research indicates that BDMA exhibits notable antimicrobial activities against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of BDMA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Inhibition of metabolic pathways |

| Candida albicans | 16 µg/mL | Cell wall synthesis inhibition |

Antioxidant Activity

BDMA has also been investigated for its antioxidant properties. It is believed to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Case Study: Antioxidant Efficacy

In a controlled study, BDMA was administered to a model organism exposed to oxidative stress. The results indicated a significant reduction in lipid peroxidation levels and an increase in endogenous antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase.

The biological activity of BDMA can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : BDMA binds to bacterial membranes, leading to increased permeability and eventual cell lysis.

- Antioxidant Mechanism : The dimethylamino group enhances the compound's nucleophilicity, allowing it to effectively neutralize free radicals.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of BDMA, a comparison with structurally similar compounds was conducted.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Unique Features |

|---|---|---|---|

| This compound (BDMA) | Yes | Yes | Contains both dimethylamino and nitrile functionalities |

| 3-Dimethylamino-2-benzoylacrylonitrile | Moderate | Limited | Lacks the nitrile group |

| 2-Benzoyl-3-(4-dimethylaminophenyl)acrylonitrile | Yes | Moderate | Additional aromatic ring affecting reactivity |

Q & A

Synthesis and Optimization

Basic: What is the standard synthetic route for preparing 2-benzoyl-3-(dimethylamino)acrylonitrile, and how can reaction conditions influence yield? The compound is synthesized via condensation of benzoylacetonitrile with N,N-dimethylformamide dimethylacetal under reflux (4.5 hours), followed by trituration with hexane. Key parameters include reaction time, solvent choice, and purification methods. The reported yield is 68%, with a melting point of 191–193°C . Optimization could involve adjusting molar ratios or exploring alternative catalysts to reduce side products.

Advanced: How do substituents on the benzoyl or acrylonitrile moieties affect reaction kinetics and product stability? Substituents like electron-withdrawing groups on the benzoyl ring (e.g., 4-chloro or 4-bromo in analogous compounds) alter electron density, affecting cyclization rates and intermediate stability. For example, bromine substituents increase steric hindrance, potentially reducing yields unless compensated by microwave-assisted protocols (e.g., 76% yield in related reactions using aldehydes) .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound? IR spectroscopy identifies key functional groups:

- CN stretch : 2254 cm⁻¹ (nitrile).

- C=O stretch : 1674 cm⁻¹ (benzoyl).

- C=C and C=N vibrations : 1645–1540 cm⁻¹ .

¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.45–8.12 ppm in analogs) .

Advanced: How can X-ray crystallography and Hirshfeld analysis resolve ambiguities in molecular conformation? X-ray crystallography provides precise bond lengths and angles, critical for distinguishing Z/E isomers. Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H···O/N contacts), which influence packing and stability. For example, bis(methylthio)acrylonitrile analogs show π-π stacking and sulfur interactions affecting crystallinity .

Reactivity and Functionalization

Basic: What are the common reactions involving the acrylonitrile group in this compound? The acrylonitrile moiety undergoes cyclization with aldehydes or ketones to form heterocycles (e.g., triazolo derivatives) . The dimethylamino group acts as an electron donor, facilitating Michael additions or nucleophilic substitutions.

Advanced: How does the dimethylamino group modulate regioselectivity in cross-coupling reactions? The dimethylamino group enhances electron density at the β-carbon, directing electrophilic attacks to the α-position. Computational studies (e.g., DFT) can predict charge distribution and transition states, aiding in designing reactions with substituted benzaldehydes .

Computational and Mechanistic Insights

Advanced: What computational methods are used to predict the reactivity of this compound in biological systems? Molecular docking and MD simulations assess interactions with biological targets (e.g., antimicrobial activity via binding to bacterial enzymes). For analogs, Hirshfeld surface analysis and electrostatic potential maps correlate substituent effects with bioactivity .

Analytical Validation

Basic: How can researchers validate the purity of synthesized this compound? High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H⁺] = 277.1335, observed 277.1333) . HPLC with UV detection at 254 nm ensures purity (>95%), while elemental analysis validates C/H/N ratios .

Advanced: What challenges arise in quantifying trace acrylonitrile derivatives, and how are they addressed? Interference from byproducts (e.g., 3-methylfuran) requires selective GC-MS methods with m/z = 53 for acrylonitrile. Precision is enhanced using internal standards and triplicate measurements (RSD <4%) .

Biological Activity

Advanced: What methodologies evaluate the antimicrobial potential of this compound? Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, combined with molecular docking (e.g., targeting Mycobacterium tuberculosis proteasomes), validate bioactivity. Structural analogs show MIC values in the 8–32 µg/mL range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。